N-[Ethoxy(phenyl)phosphoryl]-L-leucine N-[Ethoxy(phenyl)phosphoryl]-L-leucine
Brand Name: Vulcanchem
CAS No.: 918794-09-9
VCID: VC20557315
InChI: InChI=1S/C14H22NO4P/c1-4-19-20(18,12-8-6-5-7-9-12)15-13(14(16)17)10-11(2)3/h5-9,11,13H,4,10H2,1-3H3,(H,15,18)(H,16,17)/t13-,20?/m0/s1
SMILES:
Molecular Formula: C14H22NO4P
Molecular Weight: 299.30 g/mol

N-[Ethoxy(phenyl)phosphoryl]-L-leucine

CAS No.: 918794-09-9

Cat. No.: VC20557315

Molecular Formula: C14H22NO4P

Molecular Weight: 299.30 g/mol

* For research use only. Not for human or veterinary use.

N-[Ethoxy(phenyl)phosphoryl]-L-leucine - 918794-09-9

Specification

CAS No. 918794-09-9
Molecular Formula C14H22NO4P
Molecular Weight 299.30 g/mol
IUPAC Name (2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C14H22NO4P/c1-4-19-20(18,12-8-6-5-7-9-12)15-13(14(16)17)10-11(2)3/h5-9,11,13H,4,10H2,1-3H3,(H,15,18)(H,16,17)/t13-,20?/m0/s1
Standard InChI Key JDSHNOSYBLSUMK-SZQRVLIRSA-N
Isomeric SMILES CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC(C)C)C(=O)O
Canonical SMILES CCOP(=O)(C1=CC=CC=C1)NC(CC(C)C)C(=O)O

Introduction

N-[Ethoxy(phenyl)phosphoryl]-L-leucine is a synthetic phosphonopeptide compound that combines the essential amino acid L-leucine with a phosphoryl group and an ethoxy-phenyl moiety. This unique structure makes it significant in biochemical applications, particularly in the design of enzyme inhibitors and as a potential therapeutic agent. The compound's ability to mimic natural substrates or inhibitors in biological systems is attributed to its peptide backbone and phosphorus-containing group.

Biological Activity and Applications

N-[Ethoxy(phenyl)phosphoryl]-L-leucine is primarily studied for its ability to inhibit specific enzymes involved in metabolic pathways. Its unique structure enhances its lipophilicity and biological activity, making it a promising candidate in medicinal chemistry, particularly in drug development.

Comparative Analysis with Similar Compounds

The following table compares N-[Ethoxy(phenyl)phosphoryl]-L-leucine with other similar phosphonopeptides:

Compound NameStructure CharacteristicsUnique Features
N-[Ethoxy(phenyl)phosphoryl]-L-leucineEthoxy and phenyl moiety attached to L-leucineEnhanced lipophilicity and biological activity
N-[Phenylphosphonyl]-L-leucineContains a phenylphosphonyl groupStronger enzyme inhibition properties
N-(Diethylphosphoryl)-L-alanineDiethyl group instead of ethoxyDifferent solubility profile
N-(Benzylphosphoryl)-L-serineBenzyl group attachedPotentially different biological activities
N-(Ethoxycarbonyl)-L-glycineEthoxycarbonyl instead of phosphorylLess potent as an enzyme inhibitor

Research Findings and Potential Therapeutic Uses

Research on N-[Ethoxy(phenyl)phosphoryl]-L-leucine focuses on its interaction with biological systems, particularly its binding affinity and inhibition kinetics with various enzymes. Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to analyze its molecular configuration and purity. The compound's potential therapeutic applications are being explored due to its ability to mimic natural processes in biological systems, which could lead to the development of novel pharmaceutical agents.

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